2-Hydroxypropyl nortadalafil chemical structure and properties
2-Hydroxypropyl nortadalafil chemical structure and properties
An In-Depth Technical Guide to 2-Hydroxypropyl nortadalafil
This guide provides a comprehensive technical overview of 2-Hydroxypropyl nortadalafil, a synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, properties, analytical characterization, and the scientific context of its emergence.
Introduction: The Rise of Tadalafil Analogs
Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby promoting smooth muscle relaxation and vasodilation. This pharmacological effect has made it a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension.[1][3]
In recent years, a significant number of structurally similar but unapproved tadalafil analogs have been identified as illegal adulterants in dietary supplements and so-called "herbal" remedies for sexual enhancement.[4][5][6] These clandestine analogs pose a considerable public health risk, as their pharmacological and toxicological profiles are largely uncharacterized.[5] 2-Hydroxypropyl nortadalafil is one such analog, first identified during routine screenings of "libido enhancer" dietary supplements.[7][8] It is a derivative of nortadalafil, which is the N-desmethyl metabolite of tadalafil.[1][9] This guide will delve into the known scientific details of this compound.
Chemical Structure and Physicochemical Properties
The defining structural feature of 2-Hydroxypropyl nortadalafil is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with a 2-hydroxypropyl group.[7] This modification maintains the core tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold essential for PDE5 inhibition, while altering the compound's polarity and steric profile.
Chemical Identity
The formal chemical identity of 2-Hydroxypropyl nortadalafil is established by its systematic IUPAC name and various chemical identifiers. The stereochemistry, (6R, 12aR), is critical for its biological activity and is inherited from the parent tadalafil structure.[9][10]
Caption: Figure 1: Chemical Structure of 2-Hydroxypropyl nortadalafil.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxypropyl)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [10] |
| Molecular Formula | C₂₄H₂₃N₃O₅ | [10][11] |
| Molecular Weight | 433.46 g/mol | [10][12] |
| CAS Number | 1353020-85-5 | [10][12] |
| Canonical SMILES | CC(CN1CC(=O)N2CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | [10] |
| InChIKey | YGRCGCUDAOLEEX-QMWSHBGFSA-N | [10] |
Physicochemical Data
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. The data available for 2-Hydroxypropyl nortadalafil is primarily predicted or derived from its identification in supplement matrices.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Beige Solid | [12] |
| Melting Point | >247°C (decomposes) | [12] |
| Boiling Point (Predicted) | 731.3 ± 60.0 °C | [12] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [12] |
| pKa (Predicted) | 14.47 ± 0.20 | [12] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [12] |
Proposed Synthesis Pathway
While specific synthetic procedures for 2-Hydroxypropyl nortadalafil are not published in peer-reviewed literature, a logical and efficient synthesis can be proposed based on established methods for creating N-substituted tadalafil analogs.[9][13][14] The most direct route involves the N-alkylation of nortadalafil (N-desmethyl tadalafil).
Causality of Experimental Choices: This pathway is chosen for its high efficiency and specificity. Nortadalafil serves as a readily accessible key intermediate. The use of propylene oxide or a 2-hydroxypropyl halide allows for the direct introduction of the desired side chain. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a non-nucleophilic base is used to deprotonate the secondary amine of nortadalafil without competing in the alkylation.
Caption: Figure 2: Proposed workflow for the synthesis of 2-Hydroxypropyl nortadalafil.
Step-by-Step Proposed Protocol
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Deprotonation: Dissolve Nortadalafil (1 equivalent) in anhydrous dimethylformamide (DMF). Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the piperazinedione nitrogen.
-
Alkylation: Add the alkylating agent, either propylene oxide or 1-bromo-2-propanol (1.2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Hydroxypropyl nortadalafil.
Analytical Characterization
The identification and structural elucidation of 2-Hydroxypropyl nortadalafil in seized dietary supplements have been accomplished using a combination of powerful analytical techniques.[7][15] These methods are essential for regulatory enforcement and quality control.
Caption: Figure 3: Standard workflow for the identification and confirmation of unknown analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Photodiode Array (PDA) detection is the primary tool for screening, quantifying, and isolating tadalafil analogs from complex matrices.[5][16][17][18]
-
Protocol: HPLC-PDA Analysis
-
Sample Preparation: Extract approximately 1 gram of the homogenized supplement powder with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.[5] Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18][19]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: PDA detector scanning for a UV maximum around 280-290 nm, characteristic of the tadalafil chromophore.[18]
-
-
Analysis: The retention time of 2-Hydroxypropyl nortadalafil will differ from tadalafil, typically eluting earlier due to the increased polarity from the hydroxyl group. For isolation, fractions corresponding to the unknown peak are collected.[7]
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS or LC-Q-TOF/MS), provides definitive mass information, which is crucial for identifying unknown compounds.[19][20]
-
Protocol: LC-MS Analysis
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the tertiary amines in the structure are readily protonated.
-
Mass Detection:
-
Full Scan: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. For 2-Hydroxypropyl nortadalafil, this ion appears at an m/z of 434.[7] The accurate mass measurement from a high-resolution instrument like a Q-TOF can be used to determine the elemental composition (C₂₄H₂₄N₃O₅ for the protonated ion).[7][15]
-
Tandem MS (MS/MS): Fragment the precursor ion (m/z 434) to obtain a characteristic fragmentation pattern. The fragmentation will be similar to tadalafil, with key product ions corresponding to the loss of the benzodioxole moiety and fragments of the core structure.[20] This provides structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. It was the key technique that confirmed the identity of the side chain as a 2-hydroxypropyl group rather than other isomers like a 3-hydroxypropyl group.[7][21][22][23]
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the isolated and purified compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for tadalafil and its analogs.[21][23]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tetracyclic core, and, most importantly, the 2-hydroxypropyl side chain. This will include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, and diastereotopic protons for the methylene group attached to the nitrogen.
-
¹³C NMR & 2D NMR: Carbon-13 and two-dimensional NMR experiments (like COSY and HSQC) are used to confirm the connectivity of all atoms in the molecule, definitively placing the hydroxyl group on the second carbon of the propyl chain.[15]
-
Biological Activity and Implications
As a close structural analog of tadalafil, 2-Hydroxypropyl nortadalafil is presumed to act as a PDE5 inhibitor.[9][12] The core molecular scaffold required for binding to the active site of the PDE5 enzyme is retained.
Caption: Figure 4: The role of a PDE5 inhibitor in the nitric oxide/cGMP pathway.
However, the specific potency (IC₅₀ value) and selectivity of 2-Hydroxypropyl nortadalafil against PDE5 and other phosphodiesterase isoforms (e.g., PDE6 in the retina, PDE11 in skeletal muscle) have not been reported in the scientific literature. The modification of the N-substituent can alter these properties, potentially leading to a different side-effect profile compared to the approved drug, tadalafil. The presence of an uncharacterized, pharmacologically active substance in consumer products represents a serious health risk, as consumers are unaware of its presence, proper dosage, or potential interactions with other medications.[5]
Conclusion
2-Hydroxypropyl nortadalafil is a clear example of the ongoing challenge posed by the illegal adulteration of dietary supplements. While its chemical structure and properties have been well-characterized through advanced analytical techniques, its pharmacological and toxicological profiles remain largely unknown. This technical guide consolidates the available scientific information, providing a foundational resource for researchers in forensic chemistry, drug discovery, and regulatory science who may encounter this and other novel psychoactive substances. Further research into the specific biological activity of such analogs is crucial for fully understanding the public health risks they present.
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